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Abstract
BAY-2413555 is a novel, potent, and selective positive allosteric modulator (PAM) of the

muscarinic acetylcholine receptor M2 (M2R). Developed by Bayer, it was investigated for the

treatment of heart failure with the aim of restoring cardiac autonomic balance by enhancing

parasympathetic signaling. The discovery of BAY-2413555 stemmed from a comprehensive

high-throughput screening campaign and subsequent lead optimization. Preclinical studies

demonstrated its potential to modulate heart rate without significant effects on blood pressure.

However, the clinical development program, including the Phase Ib REMOTE-HF study, was

prematurely terminated due to unexpected adverse findings in a chronic animal toxicology

study. This guide provides an in-depth technical overview of the discovery and development

history of BAY-2413555, detailing its mechanism of action, pharmacological properties, and the

experimental methodologies employed in its evaluation.

Introduction: The Rationale for M2R Modulation in
Heart Failure
Autonomic dysregulation, characterized by sympathetic overactivation and parasympathetic

withdrawal, is a key pathophysiological feature of heart failure. While therapies targeting the

sympathetic nervous system are well-established, there is a lack of pharmacological agents

that can restore parasympathetic tone. The M2 muscarinic acetylcholine receptor is the primary
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mediator of parasympathetic effects in the heart, regulating heart rate, atrioventricular

conduction, and atrial contractility. As a Gαi-coupled receptor, its activation leads to a decrease

in intracellular cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly

rectifying potassium channels (GIRK), resulting in membrane hyperpolarization and a reduced

heart rate.

Positive allosteric modulators (PAMs) of the M2R offer a promising therapeutic strategy. Unlike

direct agonists, PAMs do not activate the receptor themselves but enhance the affinity and/or

efficacy of the endogenous agonist, acetylcholine. This approach is expected to augment

physiological parasympathetic signaling in a more nuanced manner, potentially avoiding the

side effects associated with global receptor activation. BAY-2413555 was developed as a first-

in-class, selective M2R PAM to address this unmet medical need.

The Discovery of BAY-2413555
The journey to identify BAY-2413555 began with a high-throughput screening (HTS) campaign

of Bayer's extensive compound library. The aim was to identify novel chemical scaffolds that

exhibited positive allosteric modulation of the human M2R.

High-Throughput Screening (HTS)
The HTS was designed to detect compounds that could potentiate the effect of a low

concentration of acetylcholine on M2R activation.

Experimental Protocol: High-Throughput Screening (Calcium Fluorescence Assay)

Objective: To identify positive allosteric modulators of the M2 muscarinic receptor.

Assay Principle: A cell-based calcium fluorescence assay was employed. The M2 receptor,

which naturally couples to Gαi, was co-expressed with a promiscuous G-protein alpha

subunit (Gα16) in a suitable host cell line (e.g., CHO or HEK293 cells). This forced coupling

redirects the M2R signal to the Gαq pathway, leading to an increase in intracellular calcium

upon receptor activation. This calcium influx can be detected by a fluorescent calcium

indicator.

Methodology:
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Cells expressing the M2R and Gα16 were seeded into multi-well plates.

The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

The compound library was screened at a fixed concentration in the presence of a sub-

maximal concentration (EC20-EC30) of acetylcholine.

Changes in fluorescence intensity were measured using a plate reader. Compounds that

significantly increased the fluorescence signal compared to acetylcholine alone were

identified as potential PAMs.

Disclaimer: The specific details of the cell line, dye, and acetylcholine concentration used in

the screening for BAY-2413555 are not publicly available. The protocol described is a

generalized representation of such an assay.

Lead Optimization
Following the identification of initial "hits" from the HTS, a rigorous lead optimization process

was undertaken. This involved medicinal chemistry efforts to improve the potency, selectivity,

and pharmacokinetic properties of the initial chemical series. This iterative process of chemical

synthesis and biological testing ultimately led to the identification of BAY-2413555 as the

clinical candidate.

In Vitro Pharmacology
The pharmacological properties of BAY-2413555 were extensively characterized using a

variety of in vitro assays to determine its potency, selectivity, and mechanism of action.

Potency at the M2 Receptor
The potency of BAY-2413555 as an M2R PAM was determined using a functional assay that

measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a

key downstream effector of M2R signaling in cardiomyocytes.

Experimental Protocol: M2R-GIRK Thallium Flux Assay

Objective: To determine the functional potency of BAY-2413555 as a positive allosteric

modulator of the M2 receptor.
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Assay Principle: This assay utilizes a cell line (e.g., HEK293) co-expressing the human M2R

and GIRK channels. Activation of the M2R by an agonist leads to the opening of GIRK

channels. The assay measures the influx of thallium ions (Tl+), a surrogate for potassium

ions (K+), through the activated GIRK channels using a thallium-sensitive fluorescent dye.

The increase in fluorescence is proportional to the degree of channel activation.

Methodology:

Cells expressing the M2R and GIRK channels were plated in multi-well plates.

The cells were loaded with a thallium-sensitive fluorescent indicator dye.

Cells were incubated with varying concentrations of BAY-2413555 in the presence of a

fixed, low concentration of acetylcholine.

A thallium-containing buffer was added to initiate the influx.

The change in fluorescence was measured over time using a kinetic plate reader.

The EC50 value, representing the concentration of BAY-2413555 that produces 50% of

the maximal potentiation, was calculated.

Disclaimer: The specific cell line, dye, and concentrations of acetylcholine and thallium used

in the characterization of BAY-2413555 are not publicly available. This protocol represents a

general method for such an assay.

Selectivity Profile
A critical aspect of the development of BAY-2413555 was its selectivity for the M2R over other

muscarinic receptor subtypes (M1, M3, M4, and M5) to minimize off-target effects.

Table 1: In Vitro Potency and Selectivity of BAY-2413555
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Parameter Receptor Assay Value

Potency Human M2
M2R-GIRK Thallium

Flux
EC50 = 2.0 nM

Human M2 Radioligand Binding Kd = 17 nM

Selectivity
Human M1, M3, M4,

M5
Not Specified

Highly Selective

(Specific Ki or IC50

values not publicly

available)

Preclinical Development
Prior to human trials, BAY-2413555 underwent extensive preclinical evaluation in various

animal models to assess its pharmacokinetics and pharmacodynamics.

Preclinical Pharmacokinetics
Pharmacokinetic studies were conducted in rats, dogs, and monkeys to understand the

absorption, distribution, metabolism, and excretion (ADME) properties of BAY-2413555.

Table 2: Preclinical Pharmacokinetic Parameters of BAY-2413555

Species
Route of
Administrat
ion

Cmax Tmax AUC
Bioavailabil
ity (F%)

Rat
Oral /

Intravenous

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Dog
Oral /

Intravenous

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Monkey
Oral /

Intravenous

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available

Data not

publicly

available
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Note: While preclinical pharmacokinetic studies were conducted, the specific quantitative data

are not available in the public domain.

Preclinical Pharmacodynamics and Safety
Pharmacology
In vivo studies in animal models were performed to evaluate the effects of BAY-2413555 on

cardiovascular parameters. These studies demonstrated a dose-dependent reduction in heart

rate without significant effects on mean arterial blood pressure.

Clinical Development
Based on the promising preclinical data, BAY-2413555 advanced into clinical development for

the treatment of heart failure with reduced ejection fraction (HFrEF).

Phase I Clinical Trial (REMOTE-HF)
A Phase Ib, multicenter, double-blind, randomized, placebo-controlled dose-titration study,

known as REMOTE-HF (NCT05532046), was initiated to evaluate the safety, tolerability, and

pharmacokinetics of BAY-2413555 in patients with HFrEF who were already on beta-blocker

therapy and had an implanted cardiac defibrillator (ICD) or cardiac resynchronization therapy

(CRT) device.

Table 3: Clinical Trial Details for BAY-2413555 (REMOTE-HF)

Parameter Description

Clinical Trial Identifier NCT05532046

Phase Ib

Study Design
Multicenter, double-blind, randomized, placebo-

controlled, dose-titration

Patient Population
Heart failure with reduced ejection fraction

(NYHA Class I-III, LVEF ≤ 45%)

Treatment Arms Placebo, BAY-2413555 (1.25 mg and 5 mg)

Primary Endpoint Safety and tolerability
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Early Termination of Clinical Development
In a significant setback, all ongoing clinical studies with BAY-2413555 were terminated

prematurely. The decision was based on new and unexpected preclinical findings from a

chronic toxicology study in monkeys, which revealed evidence of increased vascular

inflammation after long-term treatment. This finding led to a re-evaluation of the risk-benefit

profile for the intended long-term use in heart failure patients, which was no longer considered

favorable. It is important to note that comparable adverse events were not observed in the

REMOTE-HF study participants who had received treatment for a maximum of four weeks.
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Caption: M2 Muscarinic Receptor Signaling Pathway.
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Caption: BAY-2413555 Discovery and Development Workflow.
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Conclusion
BAY-2413555 emerged from a well-designed discovery and preclinical development program

as a promising, potent, and selective M2R PAM for the treatment of heart failure. Its

development highlighted the potential of allosteric modulation to achieve therapeutic benefit by

enhancing endogenous signaling pathways. However, the unforeseen preclinical toxicology

findings underscore the challenges and unpredictability inherent in drug development. The

story of BAY-2413555 provides valuable insights for the scientific community, emphasizing the

critical importance of long-term toxicology studies and the continuous assessment of the risk-

benefit profile of novel therapeutic agents. While the journey of BAY-2413555 has concluded,

the rationale for M2R modulation in cardiovascular disease remains a compelling area for

future research and drug discovery efforts.

To cite this document: BenchChem. [The Discovery and Development of BAY-2413555: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15619539#bay-2413555-discovery-and-
development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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